![molecular formula C6H4ClNO3 B1603073 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 103997-21-3](/img/structure/B1603073.png)
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Overview
Description
“5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 103997-21-3 . It has a molecular weight of 173.56 and its IUPAC name is 5-chloro-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid” is 1S/C6H4ClNO3/c7-3-1-2-4 (6 (10)11)8-5 (3)9/h1-2H, (H,8,9) (H,10,11) . The InChI key is GJCDETCQSYSYFT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H4ClNO3 . It should be stored in an inert atmosphere at 2-8°C . The compound is very soluble .Scientific Research Applications
Medicine: Antibiotic Synthesis
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a valuable intermediate in the synthesis of quinolone antibiotics . These antibiotics are crucial for treating bacterial infections, especially those resistant to other antibiotic classes. The compound’s structure allows for targeted modifications, enhancing the antibiotic’s efficacy and spectrum of activity.
Agriculture: Pesticide Development
In agriculture, this compound serves as an intermediate in creating synthetic pesticides . Its chemical structure can be modified to produce compounds with specific actions against pests, contributing to crop protection and yield improvement.
Material Science: Polymer Research
The compound’s stability and reactive functional groups make it a candidate for polymer research . It could be used to synthesize new polymeric materials with potential applications ranging from biodegradable plastics to high-performance fibers.
Environmental Science: Pollution Remediation
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid may play a role in environmental science as a reagent for pollution remediation processes . Its chemical properties could be harnessed to break down toxic substances into less harmful components.
Biochemistry: Enzyme Reaction Studies
Lastly, in biochemistry, the compound could be utilized to study enzyme reactions involving pyridine derivatives . Understanding these reactions can lead to insights into metabolic pathways and the development of new biochemical assays.
Safety and Hazards
The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315, H319, H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261, P305, P338, P351 , which correspond to “Avoid breathing dust/fume/gas/mist/vapours/spray”, “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing”, and “Rinse skin with water [or shower]” respectively.
properties
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDETCQSYSYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632835 | |
Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
CAS RN |
103997-21-3 | |
Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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